molecular formula C11H8ClF5O2S B14057485 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057485
M. Wt: 334.69 g/mol
InChI Key: KBXMUBYYWJXCIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, difluoromethoxy group, and trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves multiple steps, typically starting with the preparation of the phenyl ring substituted with the desired functional groups. The synthetic route may include:

    Halogenation: Introduction of the chloro group to the phenyl ring.

    Methoxylation: Addition of the difluoromethoxy group.

    Thioether Formation: Incorporation of the trifluoromethylthio group.

    Ketone Formation: Attachment of the propan-2-one moiety.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may yield alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.

    1-Chloro-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of both the difluoromethoxy and trifluoromethylthio groups.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(20-11(15,16)17)4-8(7)19-10(13)14/h2-4,9-10H,1H3

InChI Key

KBXMUBYYWJXCIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)OC(F)F)Cl

Origin of Product

United States

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